3-Indoleglyoxylic acid
Overview
Description
Synthesis Analysis
3-Indoleglyoxylic acid and its derivatives can be synthesized through various methods. Carboxylic acid catalyzed three-component aza-Friedel-Crafts reactions in water offer an efficient method for the synthesis of 3-substituted indoles, including those with biologically active compounds, highlighting a novel route for their preparation (Shirakawa & Kobayashi, 2006). Another approach involves electrochemical decarboxylation of glyoxylic acid with an amine as a dual function organocatalyst, demonstrating a broad range of functional group tolerance and showing potential for synthetic application on a gram scale (Lin & Huang, 2019).
Molecular Structure Analysis
The molecular structure of 3-Indoleglyoxylic acid derivatives can be examined through various synthesis and crystallographic studies. For instance, the synthesis and crystal structure analysis of 3-(1-Ethyl-1H-indole-3-carbonyl)aminopropionic acid highlights the arrangement of molecules through hydrogen bonds, forming a three-dimensional network, which is crucial for understanding the molecular interactions and stability of these compounds (Xing, 2010).
Chemical Reactions and Properties
Indole derivatives, including 3-Indoleglyoxylic acid, participate in various chemical reactions, demonstrating their versatile reactivity. For example, the decarboxylative/decarbonylative C3-acylation of indoles via photocatalysis provides a simple and efficient route to 3-acylindoles, showcasing the utility of α-oxocarboxylic acids in synthesizing valuable indole derivatives under mild conditions (Shi et al., 2016).
Physical Properties Analysis
The physical properties of 3-Indoleglyoxylic acid derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. The crystal structure of indole-3-carboxylic acid reveals the presence of centrosymmetric hydrogen-bonded cyclic carboxylic acid dimers, which are linked into a sheet structure, providing insights into the physical properties and stability of these compounds (Smith, Wermuth, & Healy, 2003).
Chemical Properties Analysis
The chemical properties of 3-Indoleglyoxylic acid and its derivatives are characterized by their reactivity and functional group transformations. Boronic acid accelerated three-component reactions for the synthesis of α-sulfanyl-substituted indole-3-acetic acids demonstrate the activation of the α-hydroxy group in α-hydroxycarboxylic acid intermediates, highlighting the chemical versatility and reactivity of these compounds (Das et al., 2017).
Scientific Research Applications
Chemiluminescence of Indole Derivatives : 3-Indoleglyoxylic acid exhibits significant chemiluminescence (CL) when combined with hydrogen peroxide in alkaline media. This property, along with an enhancement effect by beta-cyclodextrin and bovine serum albumin, suggests its potential in analytical chemistry applications (Nakazono, Sho, & Zaitsu, 2003).
Synthesis of 3-Formylindoles : 3-Indoleglyoxylic acid is involved in the electrochemical decarboxylation of glyoxylic acid, which leads to the synthesis of 3-formylindoles. This process shows great potential in the synthetic application of indoles (Lin & Huang, 2019).
Synthesis of Indolylalkylaminoalcohols : Lithium aluminum hydride reduction of amides, derived from 3-indoleglyoxylyl chloride, leads to the synthesis of a series of 3-indolylalkylaminoalcohols. This synthesis suggests applications in pharmaceutical chemistry (Frangatos, Kohan, & Chubb, 1960).
Biopolymers with Tunable Biological Properties : Indole-3-acetic acid (IAA), related to 3-indoleglyoxylic acid, has been used to synthesize pH-sensitive biopolymers with potential applications in medical devices like bandages and catheters (Chitra et al., 2017).
Cancer Therapy Applications : A combination of indole-3-acetic acids and horseradish peroxidase (HRP) shows cytotoxic effects towards mammalian cells, including human tumor cells, suggesting their potential in targeted cancer therapy (Wardman, 2002).
Antioxidant and Antifungal Activities : Indole-3-acetic acid derivatives have demonstrated antioxidant and antifungal activities, indicating their potential for use in therapeutics and agriculture (Vieira et al., 2017).
Synthesis of Bioactive Compounds : The anti-azacarboxylation of 2-alkynylanilines with CO2, forming indole-3-carboxylic acids, reveals the potential for synthesizing a variety of biologically active compounds (Miao, Li, Li, & Ma, 2016).
Novel Indole Derivatives Synthesis : The combination of indoles with α-keto acids, related to 3-indoleglyoxylic acid, leads to the formation of novel indole derivatives, highlighting its role in the creation of new chemical entities (Garbe et al., 2000).
Safety And Hazards
Future Directions
In the context of ischemic heart disease (IHD), about 75% of microbiome and metabolome features that distinguish individuals with IHD from healthy individuals after adjustment for effects of medication and lifestyle are present in individuals exhibiting dysmetabolism . This suggests that major alterations of the gut microbiome and metabolome might begin long before the clinical onset of IHD .
properties
IUPAC Name |
2-(1H-indol-3-yl)-2-oxoacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9(10(13)14)7-5-11-8-4-2-1-3-6(7)8/h1-5,11H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLVFWDCSFTDOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074536 | |
Record name | .alpha.-oxo-Indole-3-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Indoleglyoxylic acid | |
CAS RN |
1477-49-2 | |
Record name | Indole-3-glyoxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1477-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indole-3-glyoxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001477492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indole-3-glyoxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71954 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | .alpha.-oxo-Indole-3-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Indol-3-ylglyoxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.573 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | INDOLE-3-GLYOXALIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34U8W7RF8Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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